2-[2-(benzhydryloxycarbonylamino)-6-oxo-3H-purin-9-yl]acetic acid
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Overview
Description
. This compound is a derivative of purine and is characterized by its complex structure, which includes a benzhydryloxycarbonyl group and an acetic acid moiety. It is primarily used in proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid typically involves the alkylation of benzophenone imines of glycine alkyl esters under biphasic, basic conditions using a phase transfer catalyst or mediator . The reaction conditions often include the use of strong bases such as lithium diisopropylamide (LDA) at low temperatures under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysis and strong bases is common in industrial settings to facilitate the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
(2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
(2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and protein modifications.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biochemical pathways, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid include:
Adenosine: A purine nucleoside involved in energy transfer and signal transduction.
Guanosine: Another purine nucleoside with roles in cellular metabolism and signaling.
Inosine: A nucleoside that plays a role in RNA editing and metabolism.
Uniqueness
What sets (2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid apart from these similar compounds is its unique structure, which includes a benzhydryloxycarbonyl group. This structural feature imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-[2-(benzhydryloxycarbonylamino)-6-oxo-3H-purin-9-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O5/c27-15(28)11-26-12-22-16-18(26)23-20(24-19(16)29)25-21(30)31-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12,17H,11H2,(H,27,28)(H2,23,24,25,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZVALGHHYRQFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC(=O)C4=C(N3)N(C=N4)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC(=O)C4=C(N3)N(C=N4)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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